6-Bromo-1-butyl-1,2-dihydropyridin-2-one

Description

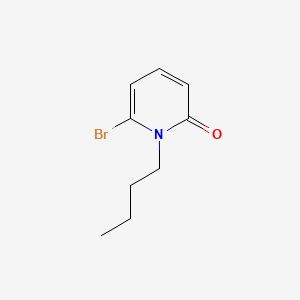

6-Bromo-1-butyl-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.11 g/mol . Its structure features a six-membered dihydropyridin-2-one ring substituted with a bromine atom at position 6 and a butyl group at position 1 (Figure 1).

Properties

IUPAC Name |

6-bromo-1-butylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-7-11-8(10)5-4-6-9(11)12/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVMETZZFYQOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-butyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-butyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 6-substituted derivatives.

Oxidation: Formation of pyridinone derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including angiotensin II receptor antagonists, which are used in the treatment of hypertension.

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one and its derivatives involves interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure. The molecular pathways involved include the renin-angiotensin system, which plays a crucial role in cardiovascular regulation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 6-Bromo-1-butyl-1,2-dihydropyridin-2-one | 6-Br, 1-butyl | C₉H₁₂BrNO | 230.11 | High lipophilicity from butyl chain |

| 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one | 6-Br, 1-(2-methoxyethyl) | C₈H₁₀BrNO₂ | 232.08 | Methoxy group enhances polarity |

| 5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one | 5-Br, 1-(6-chloropyridin-3-yl)methyl | C₁₁H₈BrClN₂O | 299.55 | Heteroaromatic chloropyridine moiety |

| 5′-Bromo-1′-phenyl-2,3′-bipyridin-6′(1′H)-one | 5′-Br, 1′-phenyl, bipyridine core | C₁₅H₁₀BrN₂O | 317.16 | Bipyridine system, steric bulk |

Key Observations:

Substituent Effects on Lipophilicity :

- The butyl chain in the target compound increases lipophilicity compared to the 2-methoxyethyl group in its analog, which introduces polarity via the methoxy oxygen .

- The chloropyridinylmethyl substituent in the third analog adds a heteroaromatic ring and chlorine, further elevating molecular weight and complexity .

Electronic and Steric Influences: The phenyl-bipyridinone analog (5′-bromo-1′-phenyl-2,3′-bipyridin-6′(1′H)-one) exhibits significant steric hindrance due to the bipyridine core and phenyl group, which may reduce reactivity in electrophilic substitution reactions compared to the less bulky butyl-substituted compound .

Molecular Weight Trends :

- The chloropyridinylmethyl analog has the highest molecular weight (299.55 g/mol), reflecting its complex substitution pattern. This could impact bioavailability or synthetic yield compared to the simpler butyl-substituted compound .

Biological Activity

6-Bromo-1-butyl-1,2-dihydropyridin-2-one is a compound of interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Bromo-1-butyl-1,2-dihydropyridin-2-one is characterized by:

- A bromine atom at the 6th position.

- A butyl group at the 1st position of the dihydropyridinone ring.

This structure confers specific chemical reactivity, making it a versatile intermediate in organic synthesis and a candidate for biological activity studies.

The biological activity of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one primarily involves its role as an angiotensin II receptor antagonist . By binding to the angiotensin II receptor, it inhibits its activity, which can lead to reduced blood pressure through modulation of the renin-angiotensin system.

Antihypertensive Effects

Research indicates that compounds similar to 6-Bromo-1-butyl-1,2-dihydropyridin-2-one exhibit significant antihypertensive effects. The mechanism involves:

- Inhibition of vasoconstriction.

- Reduction in aldosterone secretion.

These effects are crucial for managing conditions like hypertension and heart failure.

Cytotoxicity and Neuroprotective Effects

Studies have shown that derivatives of dihydropyridinones can exhibit cytotoxic properties against cancer cell lines. For instance, in vitro evaluations demonstrated that certain derivatives could induce apoptosis in cancer cells without significant toxicity to normal cells . This highlights their potential as therapeutic agents in oncology.

Additionally, there is emerging evidence suggesting neuroprotective effects against neurodegenerative diseases such as Parkinson's disease. Compounds with similar hydroxypyridinone cores have been shown to rescue dopaminergic neurons from oxidative stress-induced apoptosis .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antioxidant Activity : In a study evaluating various hydroxypyridinones, it was found that certain derivatives significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA), indicating protective effects against oxidative stress .

- Anticancer Activity : A high-throughput screening identified several dihydropyridinone derivatives that inhibited cell growth in various cancer types. The mechanism was linked to apoptosis induction via caspase activation pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Butyl-1,2-dihydropyridin-2-one | Lacks bromine atom | Reduced reactivity and potentially lower potency |

| 6-Chloro-1-butyl-1,2-dihydropyridin-2-one | Contains chlorine instead of bromine | Different reactivity profile |

| 1-Benzyl-6-bromo-1,2-dihydropyridin-2-one | Benzyl group alters pharmacokinetics | May exhibit different therapeutic profiles |

The presence of the bromine atom in 6-Bromo-1-butyl-1,2-dihydropyridin-2-one enhances its reactivity and may contribute to its unique biological activities compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.